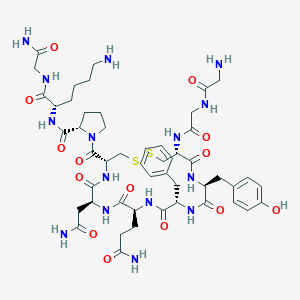
beta-L-Fucose
Übersicht
Beschreibung
Beta-L-Fucose: ist ein Monosaccharid mit der chemischen Formel C6H12O5. Es ist eine Desoxyhexose, d. h. es fehlt eine Hydroxylgruppe am Kohlenstoff in der 6-Position. Diese Verbindung ist ein häufiger Bestandteil vieler N- und O-verknüpfter Glykane und Glykolipide, die von Säugetierzellen produziert werden . This compound ist an verschiedenen biologischen Prozessen beteiligt, darunter Bluttransfusionsreaktionen, Selektin-vermittelte Leukozyten-Endothel-Adhäsion und Wirt-Mikroben-Interaktionen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Beta-L-Fucose kann durch enzymatische Methoden synthetisiert werden. Ein üblicher Weg beinhaltet die Umwandlung von GDP-D-Mannose in GDP-beta-L-Fucose unter Verwendung der Enzyme GDP-D-Mannose 4,6-Dehydratase und GDP-4-Keto-6-Desoxy-D-Mannose 3,5-Epimerase-4-Reduktase . Die Reaktionsbedingungen erfordern typischerweise einen pH-Wert von 7,5 und das Vorhandensein zweiwertiger Kationen wie Mg2+ und Ca2+ .
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound erfolgt häufig durch mikrobielle Fermentation. Beispielsweise können Escherichia-coli-Stämme gentechnisch so verändert werden, dass sie die notwendigen Enzyme zur Umwandlung von GDP-D-Mannose in GDP-beta-L-Fucose überexprimieren . Diese Methode ist gegenüber der chemischen Synthese aufgrund ihrer Effizienz und Wirtschaftlichkeit zu bevorzugen .
Chemische Reaktionsanalyse
Reaktionstypen: : this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann mit Reagenzien wie Salpetersäure oxidiert werden.
Reduktion: Reduktionsreaktionen beinhalten häufig die Verwendung von Natriumborhydrid.
Substitution: Substitutionsreaktionen können in Gegenwart von Halogenen oder anderen Nukleophilen auftreten.
Hauptprodukte
Oxidation: Produziert Fucosäure.
Reduktion: Erzeugt Fucitol.
Substitution: Führt zu verschiedenen fucosylierten Derivaten.
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.
Major Products
Oxidation: Produces fucose acid.
Reduction: Yields fucitol.
Substitution: Results in various fucosylated derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-L-Fucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie
- Wird als Baustein bei der Synthese komplexer Glykokonjugate verwendet.
Biologie
- Spielt eine Rolle bei der Zell-Zell-Erkennung und -Signalgebung.
- Ist an der Modifikation von Glykoproteinen und Glykolipiden beteiligt.
Medizin
- Potenzielles Therapeutikum zur Behandlung von Krankheiten wie Krebs und Alzheimer .
- Wird bei der Entwicklung von Impfstoffen und diagnostischen Markern eingesetzt .
Industrie
- Wird bei der Herstellung von funktionellen Lebensmitteln und Anti-Aging-Hautpflegeprodukten eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine Einbindung in Glykokonjugate. Es ist an der Modifikation von Glykoproteinen und Glykolipiden beteiligt, was wiederum verschiedene zelluläre Prozesse beeinflusst . Die Verbindung interagiert mit molekularen Zielstrukturen wie Fucosyltransferasen, die den Transfer von Fucose auf spezifische Substrate katalysieren . Diese Modifikation kann zelluläre Signalwege, Immunantworten und mikrobielle Interaktionen beeinflussen .
Wirkmechanismus
Beta-L-fucose exerts its effects primarily through its incorporation into glycoconjugates. It is involved in the modification of glycoproteins and glycolipids, which in turn affect various cellular processes . The compound interacts with molecular targets such as fucosyltransferases, which catalyze the transfer of fucose to specific substrates . This modification can influence cell signaling pathways, immune responses, and microbial interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpha-L-Fucose: Ein weiteres Isomer von L-Fucose mit einer anderen Konfiguration am anomeren Kohlenstoff.
Beta-D-Fucose: Das D-Enantiomer von Beta-L-Fucose.
Einzigartigkeit: : this compound ist einzigartig aufgrund seiner spezifischen Konfiguration und seiner Rolle bei der Biosynthese von fucosylierten Glykanen. Im Gegensatz zu seinen Isomeren wird this compound häufiger in Säugetierzellen gefunden und hat unterschiedliche biologische Funktionen .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KGJVWPDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13224-93-6 | |
| Record name | beta-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)






